molecular formula C8H15NO2 B154938 3-(Piperidin-3-yl)propanoic acid CAS No. 1822-31-7

3-(Piperidin-3-yl)propanoic acid

Cat. No. B154938
CAS RN: 1822-31-7
M. Wt: 157.21 g/mol
InChI Key: FCDZOPQSMGHRMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-3-yl)propanoic acid (3-PP) is an organic compound belonging to the class of piperidines, which are cyclic amines with a nitrogen atom located at the center. 3-PP is a colorless solid with a molecular weight of 128.16 g/mol and a melting point of 224°C. It is insoluble in water and soluble in organic solvents such as ethanol, methanol, and chloroform. 3-PP is a versatile compound that is used in a variety of applications, from synthetic organic chemistry to biomedical research.

Scientific Research Applications

Chemical Properties and Interactions

  • Adduct Formation with Triphenyltin Chloride : 3-(Piperidin-1-yl)propionic acid forms adducts with triphenyltin chloride, indicating its potential utility in chemical synthesis involving tin compounds (Yan & Khoo, 2005).

Synthetic Applications

  • Synthesis of Indolizidine Derivatives : This compound is involved in the synthesis of 3-[2-(bromomethyl)piperidin-1-yl]propanoates, which are precursors to novel 2-(methoxycarbonyl)indolizidines (D’hooghe et al., 2009).
  • Development of Anticonvulsant and Antinociceptive Agents : Piperidin-3-yl derivatives have been synthesized as potential anticonvulsant and antinociceptive drugs, combining chemical fragments of known antiepileptic drugs (Kamiński et al., 2016).
  • Polymer Synthesis for Biomedical Applications : Ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate, a derivative of Piperidin-3-yl, is used in the synthesis of poly(β–amino esters) and copolymers, which have potential applications in gene delivery and other biomedical areas (Martino, Scandola, & Jiang, 2012).

Medicinal Chemistry

  • Cytotoxicity and Enzyme Inhibition Studies : Piperidine derivatives have been evaluated for cytotoxicity and carbonic anhydrase inhibitory activities, indicating potential applications in cancer therapy (Unluer et al., 2016).

Materials Science

  • Light Stabilizer Synthesis : Piperidin-3-yl derivatives are used in the synthesis of polymeric hindered amines light stabilizers, indicating applications in material protection and stabilization (Yi, 2008).

Corrosion Inhibition

  • Iron Corrosion Inhibitors : Piperidin-1-yl-phosphonic acid and its derivatives demonstrate inhibitory effects on iron corrosion, suggesting their use as protective agents in industrial applications (Amar et al., 2006).

Drug Synthesis

  • Synthesis of LDL Receptor Upregulators : Piperidin-4-yl derivatives have been synthesized as upregulators of the LDL receptor, which could have implications in treating hypercholesterolemia (Ito et al., 2002).

Safety and Hazards

The safety information for 3-(Piperidin-3-yl)propanoic acid indicates that it may pose certain hazards. The compound has been assigned the GHS07 pictogram, with hazard statements H302, H315, H319, and H335 .

properties

IUPAC Name

3-piperidin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h7,9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDZOPQSMGHRMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408901
Record name 3-(piperidin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1822-31-7
Record name 3-(piperidin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Piperidin-3-yl)propanoic acid
Reactant of Route 2
3-(Piperidin-3-yl)propanoic acid
Reactant of Route 3
3-(Piperidin-3-yl)propanoic acid
Reactant of Route 4
3-(Piperidin-3-yl)propanoic acid
Reactant of Route 5
3-(Piperidin-3-yl)propanoic acid
Reactant of Route 6
3-(Piperidin-3-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.